molecular formula C₄₀H₃₅N₃O₇ B1139894 Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside CAS No. 26511-50-2

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

Cat. No.: B1139894
CAS No.: 26511-50-2
M. Wt: 669.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is a specialized compound used primarily in the field of glycobiology. This compound is significant for its role in studying the structure, synthesis, biology, and evolution of sugars. It is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Chemical Reactions Analysis

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is unique due to its specific azide functionality and protective groups, which make it suitable for specialized applications in glycobiology and medicinal chemistry. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

[(2S,5R)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O7/c1-46-39-36(50-38(45)29-19-9-3-10-20-29)35(49-37(44)28-17-7-2-8-18-28)34(42-43-41)33(48-39)27-47-40(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26,33-36,39H,27H2,1H3/t33?,34-,35?,36?,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBEOKIHHOARQ-QMKOAMETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(C([C@@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.